molecular formula C20H23NO2 B11174339 (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B11174339
M. Wt: 309.4 g/mol
InChI Key: UXKNGOFKDXDQPC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a methoxybenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(3-methoxybenzoyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through an acylation reaction using methoxybenzoic acid or its derivatives.

Industrial Production Methods

In industrial settings, the production of 4-Benzyl-1-(3-methoxybenzoyl)piperidine may involve large-scale catalytic hydrogenation and acylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(3-methoxybenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or methoxybenzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Benzyl-1-(3-methoxybenzoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(3-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzyl group but lacks the methoxybenzoyl group.

    1-Benzyl-4-piperidone: Contains a similar piperidine ring but with different substituents.

Uniqueness

4-Benzyl-1-(3-methoxybenzoyl)piperidine is unique due to the presence of both benzyl and methoxybenzoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H23NO2/c1-23-19-9-5-8-18(15-19)20(22)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3

InChI Key

UXKNGOFKDXDQPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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